N-(5-Methoxy-2-(pyridin-2-YL)pyrimidin-4-YL)-1H-indazol-6-amine
Overview
Description
The compound "N-(5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl)-1H-indazol-6-amine" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrimidin-4-yl and indazol-6-amine groups, which are known to exhibit a range of biological properties including antitumor activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclization, N-methylation, catalytic reduction, nucleophilic substitution, and alkylation reactions . For instance, the synthesis of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives was achieved by nucleophilic substitution of an intermediate with arylamine . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of compounds in this class is often characterized by techniques such as 1H NMR, 13C NMR, and single crystal X-ray diffraction . The crystal structures can reveal important features such as hydrogen bonding, π-stacking interactions, and the overall conformation of the molecule . These structural analyses are crucial for understanding the relationship between the molecular structure and the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be studied using density functional theory (DFT) calculations, which provide insights into the electron density distribution, chemical hardness, chemical potential, electronegativity, and electrophilicity index . These theoretical studies can help predict the sites of chemical reactivity and the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their thermodynamic properties, can be calculated at different temperatures . Understanding these properties is essential for the development of pharmaceuticals, as they can influence the compound's stability, solubility, and interaction with biological targets.
Scientific Research Applications
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including compounds like N-(5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl)-1H-indazol-6-amine, are recognized for their versatility in organic synthesis and catalysis. These compounds play a crucial role in the formation of metal complexes, asymmetric catalysis, and serve as intermediates in medicinal chemistry, showing potential in anticancer, antibacterial, and anti-inflammatory applications (Li et al., 2019).
Pyrimidine Derivatives in Sensing and Medicinal Applications
Pyrimidine-based compounds, as part of the structure of this compound, are significant in creating optical sensors due to their ability to form coordination and hydrogen bonds. These properties not only make them suitable for sensing applications but also extend their utility to biological and medicinal fields, showcasing their adaptability in various scientific research applications (Jindal & Kaur, 2021).
Pyranopyrimidine Scaffolds in Medicinal Chemistry
The pyranopyrimidine core, integral to compounds like this compound, is a key precursor for the pharmaceutical industry due to its broad synthetic applications and bioavailability. This scaffold is especially notable for its applicability in synthesizing derivatives with potential as lead molecules in drug development, using a variety of hybrid catalysts (Parmar et al., 2023).
Quinoline and Benzthiazole Derivatives in Chemistry and Properties
The structural diversity of compounds like this compound, encompassing quinoline and benzthiazole derivatives, underlines their significance in various branches of chemistry. Their synthesis, properties, and complexation with metals highlight the broad scope of their applications, from spectroscopic properties to biological and electrochemical activities (Boča et al., 2011).
Imidazole and Pyrimidine Derivatives in Anticorrosive Materials
Compounds structurally related to this compound, particularly those containing imidazole and pyrimidine rings, have been explored for their effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metal surfaces through coordination bonding makes them valuable in protecting metals against corrosion, with quinoline derivatives showing promising results (Verma et al., 2020).
properties
IUPAC Name |
N-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)-1H-indazol-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-24-15-10-19-16(13-4-2-3-7-18-13)22-17(15)21-12-6-5-11-9-20-23-14(11)8-12/h2-10H,1H3,(H,20,23)(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCESPPOXIRQBNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857351 | |
Record name | N-[5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1447606-32-7 | |
Record name | N-[5-Methoxy-2-(pyridin-2-yl)pyrimidin-4-yl]-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.